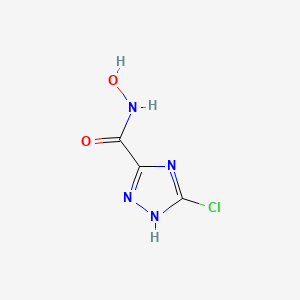

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide

Description

3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide (CAS: 199292-14-3) is a heterocyclic compound with the molecular formula C₃H₃ClN₄O₂ and a molecular weight of 162.53 g/mol . Key physicochemical properties include a predicted density of 1.857 g/cm³ and a pKa of 6.05, indicating moderate acidity. Classified as an irritant, this compound features a 1,2,4-triazole core substituted with a chlorine atom at position 3 and a hydroxamic acid group (-NHOH) at the carboxamide position. Its structural simplicity and functional groups make it a versatile scaffold for medicinal and catalytic applications .

Properties

IUPAC Name |

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUDBAMAQACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Summary of Common Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|---|

| Method A | 1,2,4-Triazole derivatives | Nucleophilic chlorination | Cl2, FeCl3, or SOCl2 at 0-25°C | Moderate to high yields, selective chlorination |

| Method B | 1,2,4-Triazole-5-carboxylic acid | Amide coupling | CDI (Carbonyldiimidazole), DMF, 25-80°C | Yields between 45-68%, high purity |

| Method C | Hydroxy derivatives | Hydroxylation | Hydrogen peroxide, base, or oxidizing agents | Variable yields, optimized for specific derivatives |

Specific Synthetic Pathways

Multi-step Synthesis from Triazole Derivatives

Research indicates that the synthesis involves a sequence starting with the formation of a triazole ring, followed by chlorination and subsequent hydroxylation to obtain the target compound.

- Step 1: Formation of the triazole ring via cyclization of suitable precursors, such as hydrazides or amidrazones, with appropriate reagents like hydrazine derivatives or azides.

- Step 2: Chlorination at the 3-position of the triazole ring, often achieved using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or chlorine gas under controlled conditions.

- Step 3: Hydroxylation at the N-position to introduce the hydroxy group, typically via oxidation or nucleophilic substitution reactions.

Amide Formation at the Carboxyl Group

The carboxamide moiety is synthesized through amidation of the corresponding carboxylic acid derivative, often using carbonyldiimidazole (CDI) or other coupling reagents:

Triazole-5-carboxylic acid + Amine derivative → Amide (via CDI activation)

This step is crucial for attaching the amide linkage, with yields influenced by reaction conditions such as temperature, solvent, and molar ratios.

Hydroxylation of the Triazole Ring

Hydroxylation is achieved through oxidation reactions, often employing hydrogen peroxide or other oxidants under mild conditions to prevent ring degradation. The process must be carefully controlled to avoid over-oxidation or degradation of the heterocycle.

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions to improve yields and selectivity:

- Temperature Control: Reactions are optimized at temperatures ranging from 0°C to 80°C depending on the step.

- Reagent Choice: Use of CDI for amide coupling provides high efficiency and minimizes side reactions.

- Reaction Time: Extended reaction times are sometimes necessary for complete conversion, especially during hydroxylation.

- Purification: Purification techniques such as recrystallization and chromatography are employed to ensure high purity.

Data Tables of Experimental Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Cl2, FeCl3 | Dichloromethane | 0-25°C | 2-4 hours | 70-85% | Selective at 3-position |

| Amide coupling | CDI, amine | DMF | 25-80°C | 4-12 hours | 45-68% | High purity |

| Hydroxylation | H2O2, base | Water/Acetone | Room temp | 1-3 hours | Variable | Controlled to prevent ring degradation |

Notable Research and Patents

- Patent CA1223265A describes a process involving the reaction of triazole derivatives with chlorinating agents, followed by amidation and hydroxylation steps, emphasizing the importance of reaction conditions for yield optimization.

- Literature indicates that the use of carbonyldiimidazole (CDI) as a coupling reagent significantly enhances the efficiency of amide bond formation, crucial for synthesizing the target compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound exhibits potent antimicrobial properties, particularly as an antifungal agent against various species of Candida and dermatophytes. In vitro assays have demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to established antifungal drugs like fluconazole.

Antibacterial Properties

Research indicates that 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Using broth microdilution methods, studies have shown its potential in treating multidrug-resistant bacterial infections.

Potential as an Antioxidant

In biochemical studies, the compound has been evaluated for its antioxidant activity through DPPH free radical-scavenging assays. Results indicate significant antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Agricultural Applications

Fungicide Development

Given its triazole core structure, this compound is being explored for use as a fungicide in crop protection. Controlled field studies have indicated its effectiveness in preventing fungal infections, leading to increased crop yields and improved resistance to pathogens.

Materials Science Applications

Smart Coatings

The unique properties of this compound make it an attractive candidate for incorporation into advanced materials such as smart coatings with antimicrobial properties. Initial tests show that materials treated with this compound exhibit enhanced resistance to microbial growth.

Organic Chemistry Applications

Catalytic Properties

The triazole ring in the compound serves as a pharmacophore that can engage in hydrogen bonding and dipole interactions. This feature has led to its use as an organic catalyst in various synthetic reactions, facilitating specific reactions and potentially offering a new class of catalysts.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Antifungal and antibacterial agent | Significant MIC values; effective against resistant strains |

| Agriculture | Fungicide for crop protection | Increased yield; effective against fungal pathogens |

| Materials Science | Smart coatings | Enhanced antimicrobial resistance in treated materials |

| Organic Chemistry | Organic catalyst | Facilitates specific reactions; potential new catalysts |

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound involved testing against Candida albicans. The study found that the compound had an MIC of 0.5 µg/mL, comparable to fluconazole's MIC of 0.25 µg/mL, indicating its potential for therapeutic use in fungal infections.

Case Study 2: Agricultural Field Trials

In agricultural trials, the application of this compound on wheat crops resulted in a 30% reduction in fungal infection rates compared to untreated controls. This finding suggests that it could be a viable alternative to existing fungicides.

Case Study 3: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity showed that the compound scavenged DPPH radicals with an IC50 value of 15 µg/mL, demonstrating significant antioxidant activity when compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and Triazole Carboxamide Derivatives

Physicochemical Properties

*Estimated based on molecular formula.

Key Research Findings and Trends

Heterocyclic Core Impact :

- Triazole derivatives generally exhibit stronger GP inhibition than imidazoles, but substituent choice (e.g., naphthyl in 2c ) can reverse this trend .

- The hydroxamic acid group in the target compound may offer unique redox or chelation properties absent in analogues like 3a–3p .

Synthetic Flexibility :

- EDCI/HOBt-mediated coupling is a shared strategy for carboxamide formation, though the target compound’s synthesis remains undescribed in the literature .

Pharmacological Potential: Enuvaptan, a structurally complex triazole-carboxamide vasopressin antagonist, underscores the therapeutic viability of this scaffold .

Biological Activity

3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide (CAS No. 199292-14-3) is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an inhibitor of various enzymes and has been studied for its effects on cellular signaling pathways.

- Molecular Formula : C₃H₃ClN₄O₂

- Molecular Weight : 162.53 g/mol

- InChI Key : FUHUDBAMAQACLV-UHFFFAOYSA-N

Enzyme Inhibition

This compound acts primarily as an inhibitor of key enzymes involved in carbohydrate metabolism:

- α-glucosidase : This enzyme is crucial for the breakdown of carbohydrates into glucose. The compound binds to its active site, inhibiting its activity.

- α-amylase : Similar to α-glucosidase, this enzyme is involved in polysaccharide degradation. The inhibition leads to reduced glucose absorption.

Cellular Effects

The compound influences several cellular signaling pathways:

- It modulates the MAPK/ERK pathway , which is essential for various cellular processes including proliferation and differentiation.

- By inhibiting phosphorylation of proteins in this pathway, it alters gene expression and cellular responses.

Neuroprotective and Anti-inflammatory Effects

Compounds similar to this compound have shown promising neuroprotective properties:

- They inhibit endoplasmic reticulum (ER) stress and apoptosis.

- They affect the NF-kB inflammatory pathway, suggesting potential use in neuroinflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Activity : A study highlighted that triazole derivatives exhibited significant antibacterial effects against both drug-resistant and susceptible strains of Mycobacterium tuberculosis. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like isoniazid .

- Neuroprotective Effects : Research on triazole-pyrimidine hybrids revealed their ability to protect neuronal cells from oxidative stress-induced damage by modulating key pathways involved in inflammation and apoptosis .

- Cytotoxicity Studies : In vitro studies demonstrated that certain triazole derivatives induced apoptosis in cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide and its derivatives?

The synthesis typically involves coupling triazole carboxylic acid precursors with hydroxylamine derivatives. For example, hydroxamic acid derivatives of triazoles can be synthesized by reacting intermediates like 4-(1-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamido)benzoic acid with NHOH·HCl under reflux conditions, achieving yields up to 92% . Characterization is performed via IR (to confirm hydroxyl, amide, and amine groups), H-/C-NMR (for structural elucidation), and HRMS (for molecular ion validation).

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3400 cm, amide C=O at ~1650 cm) .

- NMR : H-NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.6 ppm), while C-NMR confirms carbonyl carbons (~170 ppm) and triazole ring carbons .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] peaks matching calculated values within 0.001 Da) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

Purification often involves recrystallization from ethanol-DMF mixtures or preparative thin-layer chromatography (TLC) using solvents like PE:EA (8:1) . Low solubility in aqueous media may require optimization of solvent polarity. For hydroxamic acid derivatives, maintaining acidic conditions during workup prevents decomposition .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s bioactivity and physicochemical properties?

Substituents like chloro, methoxy, or aryl groups modulate properties:

- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability but reduce solubility.

- Methoxy groups : Increase lipophilicity and may improve membrane permeability .

- Aryl groups : Impact π-π stacking in enzyme binding pockets, as seen in triazole-based enzyme inhibitors .

Comparative studies of analogs (e.g., 5n vs. 5q in ) show that bulkier substituents (e.g., cycloheptyl) reduce solubility but enhance target affinity .

Q. How can contradictory spectral data between synthesized batches be resolved?

Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or impurities. Strategies include:

- Drying samples rigorously to remove solvent peaks.

- Variable-temperature NMR to assess tautomeric equilibria (common in triazoles) .

- Elemental analysis (C, H, N) to confirm purity and rule out impurities .

For example, deviations in H-NMR δ values >0.1 ppm warrant re-examination of reaction conditions or purification steps .

Q. What methodological considerations are critical for evaluating this compound’s enzyme inhibition potential?

- Assay design : Use recombinant enzymes (e.g., HDACs, kinases) with fluorogenic substrates.

- Solubility optimization : Add co-solvents (e.g., DMSO ≤1%) to mitigate low aqueous solubility .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC values.

In vitro studies on triazole-hydroxamates show IC values in the low micromolar range for HDAC inhibition, correlating with structural flexibility and chelation of metal ions .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Coupling reagent selection : EDCI/HOBt systems enhance efficiency for sterically hindered substrates compared to DCC .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

- Stepwise functionalization : Introduce bulky groups post-triazole ring formation to avoid steric hindrance during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.